molecular formula C10H10FNO2 B13337542 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B13337542
M. Wt: 195.19 g/mol
InChI Key: WONWUUDJKTVSID-UHFFFAOYSA-N
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Description

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a fluorinated organic compound with a unique structure that makes it valuable in various research and industrial applications. This compound is characterized by the presence of a fluoropyridine moiety attached to a cyclopropane ring via a methylene bridge, with an aldehyde functional group at the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde typically involves the reaction of 5-fluoropyridine-2-methanol with cyclopropane-1-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
  • 1-(((4-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Uniqueness

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-[(5-fluoropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10FNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2

InChI Key

WONWUUDJKTVSID-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=NC=C(C=C2)F)C=O

Origin of Product

United States

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